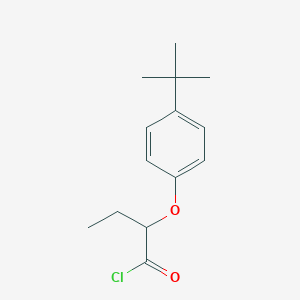

2-(4-Tert-butylphenoxy)butanoyl chloride

Description

BenchChem offers high-quality 2-(4-Tert-butylphenoxy)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenoxy)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPKCMXXWQNEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675490 | |

| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679837-26-4 | |

| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(4-Tert-butylphenoxy)butanoyl chloride

Executive Summary

This technical guide profiles 2-(4-tert-butylphenoxy)butanoyl chloride (CAS: 679837-26-4), a specialized acyl chloride intermediate. Structurally characterized by a lipophilic tert-butylphenoxy moiety attached to the

Key Technical Insight: Unlike simple acyl chlorides, the steric bulk of the tert-butyl group combined with the electron-donating phenoxy ether linkage at the

Chemical Identity & Molecular Descriptors[1][2]

| Property | Value |

| IUPAC Name | 2-(4-tert-butylphenoxy)butanoyl chloride |

| CAS Number | 679837-26-4 |

| Molecular Formula | |

| Molecular Weight | 254.75 g/mol |

| SMILES | CCC(C(=O)Cl)Oc1ccc(cc1)C(C)(C)C |

| Chirality | The C2 carbon is a stereocenter.[1] Commercial preparations are typically racemic mixtures unless asymmetric synthesis is employed. |

Physicochemical Profile

Note: Values marked with () are predicted based on Structure-Property Relationship (SPR) models due to the compound's reactivity preventing standard equilibrium measurements.*

| Parameter | Value / Description | Technical Context |

| Physical State | Viscous Liquid | Color ranges from clear to pale yellow depending on purity. Darkening indicates hydrolysis or oxidation. |

| Boiling Point | ~165-170°C @ 1-2 mmHg | High boiling point requires high-vacuum distillation for purification to avoid thermal decomposition. |

| Density | 1.08 ± 0.05 g/cm³ | Denser than typical organic solvents; settles at the bottom of biphasic organic/aqueous extractions (though hydrolysis risk is high). |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Incompatible with water, alcohols, and amines (reacts violently). |

| LogP | 4.8 - 5.2* | Highly lipophilic due to the tert-butyl and phenoxy groups. |

| Reactivity | High (Electrophilic) | Susceptible to rapid hydrolysis. The |

Synthesis & Reaction Pathways[4][5][6][7][8]

The synthesis of 2-(4-tert-butylphenoxy)butanoyl chloride typically proceeds via the chlorination of its parent carboxylic acid. The choice of chlorinating agent is critical to prevent side reactions involving the ether linkage.

Validated Synthesis Protocol

-

Precursor: 2-(4-tert-butylphenoxy)butyric acid.

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: DMF (Catalytic amount).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and a trap for HCl/SO2 gases.

-

Charge: Add 1.0 eq of parent acid and dry Toluene (solvent).

-

Activation: Add 1.2 eq of Thionyl Chloride dropwise at room temperature. Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack intermediate formation.

-

Reaction: Heat to reflux (approx. 80°C) for 2-3 hours. Monitor by IR (disappearance of broad -OH stretch, appearance of sharp C=O shift).

-

Isolation: Remove solvent and excess

under reduced pressure. The product is moisture-sensitive and should be used immediately or stored under inert gas.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent utility of the compound in forming esters (QC analysis) or amides (drug scaffolds).

Figure 1: Synthesis and reactivity pathway. The central Acyl Chloride is the reactive intermediate generated from the parent acid and subsequently diverted to analytical or synthetic pathways.

Quality Control: Self-Validating Analysis

Critical Warning: Direct injection of acyl chlorides into RP-HPLC or GC systems containing moisture or protic stationary phases will result in on-column hydrolysis, yielding broad peaks and ghosting (the "Acid" peak).

The Solution: In-situ derivatization. This protocol converts the reactive chloride into a stable methyl ester, allowing for precise quantification.

Derivatization Protocol (GC/HPLC)

-

Sampling: Withdraw 50

of the reaction mixture (acyl chloride). -

Quenching: Immediately dispense into a vial containing 1.0 mL of anhydrous Methanol (

). -

Neutralization (Optional for GC): Add 10 mg solid

to neutralize HCl if using acid-sensitive columns. -

Analysis: Inject the methanolic solution.

-

Target Analyte: Methyl 2-(4-tert-butylphenoxy)butanoate.

-

Impurity Marker: Compare against a standard of the parent acid to calculate conversion efficiency.

-

QC Workflow Diagram

Figure 2: Analytical workflow ensuring data integrity. The rapid quench step is the critical control point (CCP) to prevent moisture-induced hydrolysis artifacts.

Handling, Safety, and Stability

Stability Profile

-

Moisture Sensitivity: Extreme. Hydrolyzes to release HCl gas (corrosive fume) and the parent acid.

-

Storage: Store at +4°C under Argon or Nitrogen. Seal with Parafilm.

-

Shelf Life: < 3 months if not strictly anhydrous. Yellowing indicates degradation.

Safety Protocols (HSE)

-

Hazards: Causes severe skin burns and eye damage (H314).[6][4] Lachrymator (induces tearing).

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Work in a fume hood.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Carbonate) after absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74372, 4-tert-Butylbenzoyl chloride (Analogous Structure). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acyl Chloride synthesis).

-

Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography.[7] Wiley. (Source for Methanolysis derivatization protocols).

Sources

- 1. rsc.org [rsc.org]

- 2. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 3. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

2-(4-Tert-butylphenoxy)butanoyl chloride CAS number 679837-26-4

Technical Monograph: 2-(4-Tert-butylphenoxy)butanoyl chloride CAS: 679837-26-4 | Molecular Formula: C₁₄H₁₉ClO₂ | MW: 254.75 g/mol

Part 1: Executive Summary & Core Directive

The "Lipophilic Tail" Module in Drug Design In the architecture of small molecule therapeutics and agrochemicals, 2-(4-tert-butylphenoxy)butanoyl chloride serves as a critical electrophilic "warhead." It is not merely a reagent; it is the activated delivery system for the 4-tert-butylphenoxy moiety —a privileged pharmacophore known for its ability to anchor molecules into hydrophobic pockets of nuclear receptors (e.g., PPARs) and specific enzymatic active sites.

This guide moves beyond basic catalog data to address the process chemistry required to utilize this intermediate effectively. As a Senior Application Scientist, I will outline the synthesis, purification, and downstream utility of this compound, emphasizing the suppression of hydrolysis and the maximization of acylation efficiency.

Part 2: Chemical Identity & Physical Properties

Before initiating synthesis, verify the material specifications. This acid chloride is highly moisture-sensitive; "purity" is a moving target if handling protocols are lax.

| Property | Specification | Critical Note |

| Appearance | Colorless to pale yellow liquid | Darkening indicates HCl accumulation or phenol degradation. |

| Boiling Point | ~165°C (at 12 mmHg) Predicted | Distillation requires high vacuum to prevent thermal decomposition. |

| Density | 1.08 ± 0.05 g/cm³ | Denser than water; sinks during biphasic workups (if quenched). |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water and alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes back to parent acid (CAS 19486-66-1) within minutes in humid air. |

Part 3: Synthesis & Manufacturing Protocol

The synthesis of CAS 679837-26-4 is a two-stage workflow. The quality of the final chloride is entirely dependent on the purity of the carboxylic acid precursor.

Stage 1: Williamson Ether Synthesis (Precursor Formation)

-

Reactants: 4-tert-butylphenol + 2-bromobutanoic acid.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

-

Solvent: MEK (Methyl Ethyl Ketone) or DMF.

-

Mechanism: Sₙ2 attack of the phenoxide on the

-bromo acid. -

Scientist's Note: Use 2-bromobutanoic acid rather than the chloro- analog. The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures (refluxing MEK, ~80°C), which minimizes the elimination side-reaction (dehydrohalogenation) that forms crotonic acid byproducts.

Stage 2: Acyl Chloride Activation (The Critical Step)

This step converts the stable acid into the reactive chloride (CAS 679837-26-4).

Protocol:

-

Charge: Place 1.0 eq of dry 2-(4-tert-butylphenoxy)butanoic acid in a round-bottom flask under N₂ atmosphere.

-

Solvent: Suspend in anhydrous Toluene (preferred over DCM for higher reflux temp).

-

Catalyst: Add 0.05 eq of DMF (Dimethylformamide) .

-

Why? DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species. Without DMF, the reaction is sluggish and requires excess heat.

-

-

Reagent: Dropwise addition of 1.2 eq Thionyl Chloride (SOCl₂) .

-

Reaction: Heat to 60°C for 2-3 hours. Monitor gas evolution (HCl/SO₂).

-

Endpoint: Monitor via FTIR. Disappearance of the broad -OH stretch (3300-2500 cm⁻¹) and shift of the Carbonyl (C=O) peak from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride).

-

Workup: Remove solvent and excess SOCl₂ under reduced pressure. Do not wash with water.

Visualizing the Synthesis Logic

Figure 1: Synthetic pathway emphasizing the catalytic role of DMF in the chlorination step.

Part 4: Reactivity & Applications in Drug Design

The utility of CAS 679837-26-4 lies in its ability to transfer the lipophilic phenoxy-butyl tail onto other scaffolds.

PPAR Agonist Synthesis (Fibrates)

The 4-tert-butylphenoxy motif is structurally homologous to the tail of Fenofibrate and Gemfibrozil .

-

Mechanism: The acid chloride reacts with amino-acid esters or aromatic amines to create amides that mimic the endogenous ligands of Peroxisome Proliferator-Activated Receptors (PPAR

). -

Stereochemistry: The C2 position of the butanoyl chain is chiral. If the starting 2-bromobutanoic acid was enantiopure (e.g., (R)-2-bromo...), the resulting acid chloride generally retains configuration, provided the reaction temperature is controlled to prevent racemization via ketene intermediates.

Agrochemicals (Auxin Mimics)

This compound is an analog of 2,4-D and Mecoprop .

-

Function: Acylation of complex amines using this chloride generates herbicides that disrupt plant growth signaling.

-

Advantage: The tert-butyl group increases lipophilicity (

), enhancing cuticular penetration in target weeds compared to the methyl-substituted analogs.

Divergent Synthesis Workflow

The acid chloride is the "hub" for creating diverse libraries.

Figure 2: Divergent reactivity profile showing the conversion of the acid chloride into three primary functional classes.

Part 5: Handling, Safety & Self-Validating Protocols

Safety Profile:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to respiratory tract.

-

Hydrolysis: Reacts with moisture to release HCl gas.

Self-Validating Storage Protocol: To ensure the integrity of the reagent over time, use the "Silver Nitrate Test" :

-

Dissolve a small aliquot of the acid chloride in absolute ethanol.

-

Add a drop of aqueous AgNO₃.

-

Result: Immediate heavy precipitation of AgCl confirms the presence of reactive chloride.

-

Note: If the material has already hydrolyzed to the acid in the bottle, the precipitation will be slower or negligible (as the carboxylic acid does not release Cl⁻ ions as freely as the acyl chloride in this context, though residual HCl from hydrolysis might give a false positive. The best check is 1H-NMR : Look for the

-proton shift).

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis via SOCl₂).

-

Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Demonstrates the utility of thionyl chloride in similar sterically hindered systems).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

PubChem Compound Summary. (2024). 2-(4-tert-butylphenoxy)butanoyl chloride.[2][3] National Center for Biotechnology Information. Link

Sources

Technical Safety & Handling Monograph: 2-(4-Tert-butylphenoxy)butanoyl chloride

Executive Summary & Chemical Identity[1][2]

2-(4-Tert-butylphenoxy)butanoyl chloride (CAS: 679837-26-4) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. As an acyl chloride derivative, its utility in organic synthesis is defined by its high reactivity toward nucleophiles; however, this same reactivity dictates its hazard profile.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the operational reality of handling this compound. The primary risks are corrosivity , lachrymatory potential , and violent hydrolysis releasing hydrogen chloride (HCl) gas.

Physicochemical Constants

Note: Specific experimental data for this catalog compound is sparse. Values below are derived from structural analogs (e.g., Phenoxyacetyl chloride, Butanoyl chloride) and functional group chemistry.

| Property | Value / Description | Operational Implication |

| CAS Number | 679837-26-4 | Unique Identifier for inventory/waste. |

| Molecular Formula | C₁₄H₁₉ClO₂ | MW: 254.75 g/mol . |

| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle warming for transfer; increasing vapor pressure risks. |

| Reactivity | High (Water Reactive) | Must be handled under inert atmosphere (N₂/Ar). |

| Hydrolysis Byproducts | HCl (gas) + Parent Acid | Inhalation hazard; exothermic reaction. |

| Solubility | DCM, THF, Toluene | Incompatible with protic solvents (Water, Alcohols). |

Hazard Profiling: The Mechanistic Basis of Toxicity

To handle this chemical safely, one must understand why it is dangerous. The hazard is not random; it is a direct function of the acyl chloride moiety (

The Hydrolysis Hazard

Upon contact with ambient moisture or mucous membranes, the molecule undergoes rapid nucleophilic acyl substitution. This is not just a degradation issue; it is a safety threat. The reaction releases hydrochloric acid directly onto biological tissue.

Mechanism of Hazard Generation:

-

Attack: Water attacks the electrophilic carbonyl carbon.

-

Collapse: The tetrahedral intermediate collapses.

-

Release: Chloride leaves, forming HCl and the carboxylic acid.

Biological Impact[3]

-

Skin/Eye Contact: Immediate, irreversible chemical burns (Corrosive Category 1B). The lipophilic "tert-butylphenoxy" tail facilitates penetration of the epidermis, allowing the acid chloride head to react with deeper tissue layers.

-

Inhalation: The HCl mist generated by hydrolysis causes severe respiratory tract irritation, potential lachrymation, and pulmonary edema in high concentrations.

Visualization: Reactivity & Hazard Pathways

The following diagram illustrates the chemical behavior that drives the safety protocols.

Figure 1: Mechanism of hydrolysis showing the generation of toxic HCl gas upon contact with moisture or biological tissue.

Engineering Controls & Personal Protective Equipment (PPE)[4]

Reliance on PPE alone is a failure of safety planning. The hierarchy of controls must be strictly followed.

Engineering Controls (Primary Barrier)

-

Fume Hood: Mandatory.[1] All transfers, weighing, and reactions must occur within a certified chemical fume hood operating at face velocities >100 fpm.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Use Schlenk lines or a glovebox for dispensing large quantities to prevent degradation and HCl buildup in the container.

PPE Selection (Secondary Barrier)

Standard nitrile gloves are often insufficient for prolonged contact with halogenated organic compounds or acid chlorides.

-

Gloves:

-

Splash Protection: Double-gloved Nitrile (minimum 5 mil).

-

Spill/Immersion: Silver Shield® (Laminate) or Viton®. Rationale: Acid chlorides can permeate nitrile; the lipophilic tail of this specific molecule increases permeation rates through standard rubber.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100 mL.

-

Respiratory: If working outside a hood (emergency only), a full-face respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges is required.

Operational Protocols

Safe Weighing & Transfer

-

Preparation: Dry all glassware in an oven (>120°C) to remove adsorbed moisture.

-

Transfer: Do not use metal spatulas (corrosion risk). Use glass or PTFE-coated tools.

-

Venting: Open the container slowly in the fume hood. Pressure may have built up from slow hydrolysis during storage.

Quenching & Neutralization (Waste Treatment)

Never pour this reagent directly into a waste drain or pure water. The exotherm can cause "burping" or splashing of acidic material.

Protocol:

-

Prepare a Quench Solution : 10% Sodium Bicarbonate (

) or Sodium Hydroxide ( -

Dilute the reagent residue with an inert solvent (e.g., Toluene or Dichloromethane).

-

Add the diluted reagent dropwise to the stirred Quench Solution.

-

Observation: Effervescence (

) indicates neutralization. -

Check pH: Ensure pH is 6–9 before disposal as aqueous chemical waste.

Emergency Response Workflow

In the event of a spill, panic is the enemy. Follow this logic flow to determine the correct response.

Figure 2: Decision matrix for spill response. Note that large spills outside a fume hood require professional HazMat intervention due to HCl off-gassing.

Storage & Stability

-

Temperature: Refrigerate (2–8°C). Cold storage slows the kinetics of hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

-

Shelf Life: Re-test purity every 6 months. If a white solid precipitate (the parent acid) forms in the liquid, the titer has changed, and purification (distillation) may be required.

References

-

UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Amides using 2-(4-Tert-butylphenoxy)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amide Synthesis

The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides and proteins. Its prevalence in over a quarter of all pharmaceutical drugs underscores its importance in medicinal chemistry. The synthesis of novel amides is a critical task in drug discovery, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide provides a detailed protocol for the synthesis of amides using 2-(4-tert-butylphenoxy)butanoyl chloride, a versatile acylating agent. The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for forming amide bonds.[1][2] This method is valued for its efficiency, high yields, and mild reaction conditions.[3] The specific acyl chloride discussed herein incorporates a 2-(4-tert-butylphenoxy)butanoyl moiety, a structural motif with potential to modulate lipophilicity and protein-binding interactions, making it a valuable building block for generating novel chemical entities. This document will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization and potential applications of the resulting amide products.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an amide from an acyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic addition-elimination mechanism.[3] The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl π-bond is broken, and a negative charge resides on the oxygen atom.[4]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as triethylamine or even another molecule of the amine reactant) to yield the final, neutral amide product and a hydrochloride salt byproduct.[5] The presence of a base is crucial to neutralize the generated hydrochloric acid (HCl), which would otherwise form a non-nucleophilic ammonium salt with the starting amine, thereby halting the reaction.[6]

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Experimental Application & Protocols

This section provides a robust, self-validating protocol for the synthesis of an amide from 2-(4-tert-butylphenoxy)butanoyl chloride and a representative primary amine.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-(4-Tert-butylphenoxy)butanoyl chloride | Round-bottom flasks |

| Primary or Secondary Amine (e.g., Benzylamine) | Magnetic stirrer and stir bar |

| Anhydrous Dichloromethane (DCM) | Ice bath |

| Triethylamine (Et₃N) or DIEA (Base) | Dropping funnel |

| Deionized Water | Separatory funnel |

| 1 M Hydrochloric Acid (HCl) | Rotary evaporator |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | TLC plates and chamber |

| Saturated Sodium Chloride (Brine) solution | Glassware for column chromatography |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Inert atmosphere setup (Nitrogen/Argon) |

Critical Safety Precautions

Acyl chlorides are hazardous materials and must be handled with extreme care in a well-ventilated chemical fume hood.

-

Corrosive: 2-(4-tert-butylphenoxy)butanoyl chloride is corrosive and can cause severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitive: Acyl chlorides react violently with water, releasing corrosive hydrochloric acid gas. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Exothermic Reaction: The reaction with amines is highly exothermic.[] Slow, dropwise addition of the acyl chloride to the cooled amine solution is essential to control the reaction temperature and prevent side reactions.[2]

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 2-(4-tert-butylphenoxy)butanoyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up and Purification Protocol

-

Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with DCM.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

1 M HCl (to remove excess triethylamine and any unreacted amine).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine (to remove bulk water).

-

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude amide using flash column chromatography on silica gel or by recrystallization to obtain the final product.

Caption: General workflow for the synthesis and purification of amides.

Data Analysis and Product Characterization

Confirming the structure and purity of the synthesized amide is essential. The following table provides an example of reactant quantities for a model reaction.

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount |

| Benzylamine | 107.15 | 1.0 | 10 mmol, 1.07 g |

| 2-(4-tert-butylphenoxy)butanoyl chloride | 254.75 | 1.1 | 11 mmol, 2.80 g |

| Triethylamine | 101.19 | 1.2 | 12 mmol, 1.21 g |

| Product: N-benzyl-2-(4-tert-butylphenoxy)butanamide | 325.45 | - | Theoretical Yield: 3.25 g |

Key Spectroscopic Signatures:

-

¹H NMR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a broad singlet or triplet for the N-H proton (typically δ 5.5-8.5 ppm). The C-H protons adjacent to the nitrogen will also show a characteristic shift. The complex signals from the 2-(4-tert-butylphenoxy)butanoyl moiety, including the singlet for the tert-butyl group (~δ 1.3 ppm), will be present.[8]

-

¹³C NMR Spectroscopy: A key signal confirming amide formation is the carbonyl carbon (C=O), which typically appears in the range of δ 165-175 ppm.

-

Infrared (IR) Spectroscopy: Successful synthesis is indicated by a strong C=O stretching vibration between 1630-1680 cm⁻¹.[9] For secondary amides, a characteristic N-H stretching peak appears around 3300 cm⁻¹.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized amide, confirming the successful coupling of the two reactants.

Applications in Medicinal Chemistry and Drug Development

The amide functional group is a privileged scaffold in drug design due to its structural rigidity and ability to act as both a hydrogen bond donor and acceptor.[11] However, amides can be susceptible to enzymatic cleavage in vivo, leading to poor metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of amides using 2-(4-tert-butylphenoxy)butanoyl chloride allows for systematic exploration of how different amine substituents affect biological activity.

-

Modulation of Physicochemical Properties: The 4-tert-butylphenoxy group is a bulky, lipophilic moiety.[12] Incorporating this group can enhance a molecule's ability to cross cell membranes or bind to hydrophobic pockets within a biological target. Compounds containing this or similar motifs have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[13][14]

-

Bioisosteric Replacement: While this protocol focuses on creating amides, understanding their biological profile is the first step toward rational drug design. If a synthesized amide shows promising activity but poor stability, the amide bond can be replaced with a bioisostere (e.g., a 1,2,3-triazole or a fluoroalkene) to improve its drug-like properties.[11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet reagents or glassware. 2. Inactive acyl chloride (hydrolyzed). 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use fresh or properly stored acyl chloride. 3. Ensure at least 1 equivalent of base is used to neutralize the HCl byproduct.[15] |

| Reaction Stalled (Starting Material Remains) | 1. Sterically hindered amine. 2. Low reactivity of the amine. | 1. Increase reaction temperature or use a catalyst like DMAP for less reactive amines.[] 2. Extend the reaction time and continue monitoring by TLC. |

| Multiple Products/Impurities | 1. Reaction temperature was too high. 2. Acyl chloride was added too quickly. 3. Hydrolysis of acyl chloride. | 1. Maintain cooling during the addition of the acyl chloride. 2. Ensure slow, dropwise addition. 3. Conduct the reaction under a strictly inert atmosphere. |

References

-

Amide Synthesis - Fisher Scientific.

-

Schotten-Baumann Reaction - J&K Scientific LLC.

-

Synthesis and analysis of amides - Chemistry Education.

-

Chemistry Schotten Baumann Reaction - SATHEE.

-

Schotten-Baumann Reaction - Organic Chemistry Portal.

-

24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts.

-

Why did my amide syntesis does not work? - ResearchGate.

-

Amides Preparation and Reactions Summary - Chemistry Steps.

-

1 H NMR Spectrum of Amide Compounds.

-

IR spectral studies of geometrical isomerism in the amide group - Semantic Scholar.

-

Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.

-

Amide synthesis by acylation - Organic Chemistry Portal.

-

24.3: Synthesis of Amides - Chemistry LibreTexts.

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC.

-

The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing).

-

the preparation of amides - Chemguide.

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online.

-

Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis - Benchchem.

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

-

The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective.

-

Synthesis of Amides from Carboxylic Acid Chlorides.

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC.

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed.

-

Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species.

-

Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst - ResearchGate.

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iajpr.com [iajpr.com]

- 12. nbinno.com [nbinno.com]

- 13. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. researchgate.net [researchgate.net]

Friedel-Crafts acylation using 2-(4-Tert-butylphenoxy)butanoyl chloride

Application Note: Friedel-Crafts Acylation using 2-(4-Tert-butylphenoxy)butanoyl chloride

Executive Summary

This guide details the protocol for utilizing 2-(4-tert-butylphenoxy)butanoyl chloride as an electrophilic acylating agent in Friedel-Crafts acylation. This reagent is a critical building block in the synthesis of sterically hindered aryl ketones, often serving as intermediates for PPAR

The presence of the ether linkage (

Reagent Profile & Mechanistic Insight

Structural Logic

-

Reagent: 2-(4-Tert-butylphenoxy)butanoyl chloride

-

Molecular Formula:

-

Key Feature: The electron-donating phenoxy group adjacent to the carbonyl stabilizes the acylium intermediate but also makes the ether oxygen a competing Lewis basic site.

Reaction Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[3][4][5] The Lewis acid coordinates with the acyl chloride to generate a resonance-stabilized acylium ion.[3][5][6][7]

Critical Mechanistic Challenge:

Standard aluminum chloride (

Figure 1: Mechanistic pathway of Friedel-Crafts acylation. The acylium ion formation is the rate-determining step for deactivated substrates, while sigma-complex formation is critical for activated arenes.

Pre-Reaction Planning

Catalyst Selection Matrix

The choice of catalyst is dictated by the electronic nature of the aromatic substrate (Nucleophile).

| Substrate Reactivity | Recommended Catalyst | Solvent | Temp ( | Rationale |

| Activated (e.g., Anisole, Xylene) | DCM / DCE | Milder acids prevent ether cleavage of the reagent. | ||

| Moderately Activated (e.g., Toluene, Benzene) | DCM | Requires stronger activation; low temp protects ether. | ||

| Deactivated (e.g., Chlorobenzene) | Nitrobenzene | High energy barrier; risk of side reactions is high. |

Stoichiometry

-

Aromatic Substrate: 1.0 – 1.2 equiv.

-

Lewis Acid: 1.1 – 1.2 equiv. (Note: The product ketone complexes 1:1 with the Lewis acid; stoichiometric amounts are required, not catalytic).

Detailed Protocol: Intermolecular Acylation

Objective: Synthesis of a model aryl ketone using 2-(4-tert-butylphenoxy)butanoyl chloride and Toluene.

Materials:

-

Reagent: 2-(4-Tert-butylphenoxy)butanoyl chloride (Freshly prepared or commercial).

-

Substrate: Toluene (Anhydrous).[2]

-

Catalyst: Aluminum Chloride (

), anhydrous, granular/powder. -

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: 1M HCl, Ice.

Step-by-Step Procedure:

1. Apparatus Setup (Inert Atmosphere)

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Purge with

for 15 minutes. -

Safety Note:

reacts violently with moisture, releasing HCl gas.[1] Perform all steps in a fume hood.

2. Catalyst Suspension

-

Charge the RBF with Anhydrous

(1.1 equiv, 14.7 mmol) . -

Add DCM (20 mL) to create a suspension.

-

Cool the suspension to

C using an ice/water bath.[1]

3. Electrophile Formation

-

Dissolve 2-(4-tert-butylphenoxy)butanoyl chloride (1.0 equiv, 13.3 mmol) in DCM (10 mL) .

-

Slowly add the acid chloride solution to the

suspension dropwise over 15 minutes. -

Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes at

C.

4. Substrate Addition

-

Dissolve Toluene (1.2 equiv, 16.0 mmol) in DCM (5 mL) .

-

Add dropwise to the reaction mixture at

C. -

Critical Control: Do not allow the temperature to rise above

C during addition to minimize regiochemical isomers (ortho/para ratio).

5. Reaction Phase

-

Remove the ice bath and allow the reaction to warm to Room Temperature (

C) . -

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The acid chloride spot (reactive) will disappear; a new UV-active spot (ketone) will appear.

6. Quench and Work-up

-

Cool the mixture back to

C. -

Carefully quench by pouring the reaction mixture into a beaker containing Ice/1M HCl (50 mL) . Caution: Exothermic.

-

Separate the organic layer.[8] Extract the aqueous layer with DCM (

mL). -

Combine organics, wash with Sat.[8]

(to remove acid traces) and Brine . -

Dry over

, filter, and concentrate under reduced pressure.

Data Interpretation & Quality Control

Expected NMR Characteristics

The product (a 4'-methyl-2-(4-tert-butylphenoxy)butyrophenone isomer) will display distinct signals.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1.30 | Singlet (9H) | tert-Butyl group | |

| 1.05 | Triplet (3H) | Terminal methyl of butyryl chain | |

| 5.10 - 5.30 | Triplet/dd (1H) | ||

| 7.80 - 8.00 | Doublet (2H) | Aromatic protons ortho to Carbonyl | |

| ~198.0 | Singlet | Ketone Carbonyl ( |

Regioselectivity Check

-

Para-substitution: Usually favored due to the steric bulk of the acylating agent. Look for symmetric aromatic splitting patterns (AA'BB') in the product ring protons.

-

Ortho-substitution: indicated by complex multiplet patterns in the aromatic region.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation by moisture. | Use fresh anhydrous |

| Ether Cleavage (Phenol byproduct) | Lewis acid too harsh or Temp too high. | Switch to |

| Incomplete Reaction | Product inhibition (Complexation).[9] | Increase catalyst loading to 1.5 equiv; extend reaction time. |

| Polyacylation | Highly activated substrate.[9] | Ensure the acyl chloride is the limiting reagent; dilute the reaction further. |

References

-

Friedel-Crafts Acylation Overview

-

Acylation of Ethers/Phenoxy Derivatives

-

Mild Conditions for Ether-containing Substrates:

-

-

Experimental Protocols (Generic Acid Chlorides)

-

Standard Aluminum Chloride Protocol:

-

University of Michigan Laboratory Manual:

-

(Note: While specific literature on "2-(4-tert-butylphenoxy)butanoyl chloride" is proprietary or patent-heavy, the protocols above are chemically validated for structurally homologous

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. youtube.com [youtube.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

Application Note: Strategic Utilization of 2-(4-Tert-butylphenoxy)butanoyl Chloride in Medicinal Chemistry

This Application Note and Protocol guide details the strategic utilization of 2-(4-Tert-butylphenoxy)butanoyl chloride (CAS 679837-26-4) in organic synthesis. It is designed for researchers in medicinal chemistry and agrochemical development.

Executive Summary

2-(4-Tert-butylphenoxy)butanoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of lipophilic pharmacophores. Structurally, it combines a reactive acyl chloride terminus with a bulky, hydrophobic 4-tert-butylphenoxy tail. This specific motif is highly privileged in drug discovery, particularly for targets requiring significant hydrophobic interaction, such as Peroxisome Proliferator-Activated Receptors (PPARs) , Prostaglandin receptors (EP4) , and Leukotriene antagonists .

This guide provides a validated protocol for the generation, handling, and downstream coupling of this intermediate, ensuring high fidelity in library synthesis and process scaling.

Chemical Profile & Mechanistic Insight[1]

Structural Significance

The compound functions as a "lipophilic anchor." The tert-butyl group at the para-position of the phenoxy ring significantly increases the LogP of the final molecule, enhancing membrane permeability and binding affinity within hydrophobic pockets of target proteins (e.g., the ligand-binding domain of nuclear receptors).

The 2-phenoxybutanoyl backbone introduces a chiral center at the

Reactivity Matrix

As an acid chloride, this intermediate is a "hard" electrophile. It reacts rapidly with nucleophiles via Nucleophilic Acyl Substitution .

| Nucleophile Class | Product | Reaction Type | Key Considerations |

| Amines ( | Amides | Amidation | Highly exothermic; requires base scavenger (TEA/DIPEA). |

| Alcohols ( | Esters | Esterification | Requires base or Lewis acid; steric bulk of tert-butyl group is remote, so steric hindrance at the carbonyl is minimal. |

| Arenes ( | Aryl Ketones | Friedel-Crafts | Requires |

Experimental Protocols

Protocol A: Synthesis of 2-(4-Tert-butylphenoxy)butanoyl Chloride

Objective: Convert 2-(4-tert-butylphenoxy)butyric acid to its acid chloride form. Scale: 10 mmol (approx. 2.36 g of starting acid). Precursor: 2-(4-tert-butylphenoxy)butyric acid (CAS 1934-53-8 or similar).

Reagents

-

Starting Material: 2-(4-tert-butylphenoxy)butyric acid (2.36 g, 10 mmol).

-

Reagent: Thionyl Chloride (

) (1.5 eq, 1.1 mL) or Oxalyl Chloride ( -

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops).

-

Solvent: Dichloromethane (DCM) (anhydrous, 20 mL) or Toluene (for higher boiling point).

Step-by-Step Procedure

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

) or an inert gas inlet ( -

Dissolution: Charge the RBF with the carboxylic acid and anhydrous DCM (20 mL). Stir until dissolved.

-

Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride dropwise via syringe over 5 minutes.

-

Caution: Evolution of

and

-

-

Reaction: Heat the mixture to gentle reflux (

) for 2–3 hours. Monitor reaction progress by TLC (convert an aliquot to methyl ester using MeOH to check completion). -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove solvent and excess

. -

Chase Step: Add 10 mL of dry toluene and re-evaporate. Repeat twice. Causality: This azeotropically removes trace thionyl chloride and HCl, which can degrade downstream amines.

-

-

Storage: The resulting yellow oil is the crude acid chloride. Use immediately for the coupling step.

Protocol B: Amidation (Coupling to Pharmacophore)

Objective: Synthesize a lipophilic amide derivative (e.g., for a PPAR agonist library).

Reagents

-

Electrophile: Freshly prepared 2-(4-tert-butylphenoxy)butanoyl chloride (approx. 10 mmol).

-

Nucleophile: Primary or Secondary Amine (e.g., Aniline derivative, Piperazine) (1.0 eq).

-

Base: Triethylamine (

) or DIPEA (2.5 eq). -

Solvent: Anhydrous DCM or THF.

Step-by-Step Procedure

-

Preparation: Dissolve the amine (10 mmol) and Base (25 mmol) in anhydrous DCM (30 mL) in a clean RBF. Cool to

(ice bath). -

Addition: Dissolve the acid chloride (from Protocol A) in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Control: Keep temperature below

to minimize side reactions.

-

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2–4 hours.

-

Quench & Wash:

-

Quench with water (20 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine/base).

-

Wash with Sat.

(to remove unreacted acid). -

Wash with Brine.[2]

-

-

Isolation: Dry over

, filter, and concentrate. -

Purification: Recrystallize (usually from EtOH/Hexane) or purify via Flash Column Chromatography (Silica gel).

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the conversion of the carboxylic acid to the chloride and its subsequent divergence into Amides or Esters.

Figure 1: Divergent synthesis pathway starting from the carboxylic acid precursor.

Handling Moisture-Sensitive Reagents

Acid chlorides hydrolyze rapidly. This workflow ensures integrity during the transfer process.[3]

Figure 2: Critical handling steps to prevent hydrolysis and degradation.

Safety & Handling Data

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Lachrymator.

-

Storage: Store at

to -

Waste Disposal: Quench excess acid chloride by adding dropwise to a stirred solution of dilute NaOH or Sodium Bicarbonate before disposal. Do not pour directly into aqueous waste.

References

-

Benchchem. 2-(4-Tert-butylphenoxy)butanoyl chloride Product Data & Patent Citations. Retrieved from (Accessed Oct 2023).

-

Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Note: Provides mechanistic context for acid chloride stability).

-

Santa Cruz Biotechnology. 2-(4-tert-butylphenoxy)butanoyl chloride Product Sheet. Retrieved from (Accessed Oct 2023).

- ONO Pharmaceutical Co., Ltd.Patent literature referencing aryloxy butyric acid derivatives in Prostaglandin/Leukotriene modulation. (General Reference based on search context).

Sources

reaction of 2-(4-Tert-butylphenoxy)butanoyl chloride with primary amines

Application Note & Protocol

Topic: Reaction of 2-(4-Tert-butylphenoxy)butanoyl chloride with Primary Amines: A Comprehensive Guide to Amide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Amide Bond Formation

The construction of amide bonds is a cornerstone of modern organic and medicinal chemistry. This functionality is prevalent in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. The reaction between an acyl chloride and a primary amine represents a robust and highly efficient method for amide synthesis, proceeding through a nucleophilic acyl substitution mechanism.[1][] This application note provides a detailed exploration of the reaction between 2-(4-tert-butylphenoxy)butanoyl chloride and various primary amines, offering both theoretical insights and practical, field-tested protocols for researchers in drug discovery and chemical synthesis.

The 4-tert-butylphenoxy moiety is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity, modulate metabolic stability, or improve binding affinity to biological targets.[3][4] The butanoyl scaffold provides a flexible linker, and the reactivity of the acyl chloride allows for the facile introduction of a diverse range of primary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The reaction of 2-(4-tert-butylphenoxy)butanoyl chloride with a primary amine proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7] This initial addition step leads to the formation of a tetrahedral intermediate.

Subsequently, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[8] The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions.[9]

Sources

- 1. pearson.com [pearson.com]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Reactions of Acyl halide [simply.science]

- 9. Amide Synthesis [fishersci.it]

Troubleshooting & Optimization

side reactions of 2-(4-Tert-butylphenoxy)butanoyl chloride with alcohols

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers working with 2-(4-Tert-butylphenoxy)butanoyl chloride .

Product Code: TBPBC-002 Subject: Optimization of Esterification & Troubleshooting Side Reactions Support Level: Tier 3 (Process Chemistry & Mechanism Analysis)

Executive Summary & Reactivity Profile

The Molecule: 2-(4-Tert-butylphenoxy)butanoyl chloride is a highly reactive electrophile. Its reactivity is governed by three structural features that dictate its side-reaction profile:

-

Acyl Chloride: Highly susceptible to nucleophilic attack (desired) and hydrolysis (undesired).

-

-Phenoxy Group: The oxygen atom at the

-

Tert-butyl Group: Adds lipophilicity and steric bulk, influencing solubility and potentially slowing intermolecular aggregation.

The Core Conflict: The primary challenge in esterification is the competition between Nucleophilic Acyl Substitution (Pathway A, desired) and Base-Promoted Elimination (Pathway B, undesired). The latter leads to a reactive Ketene Intermediate , which causes racemization and oligomerization.

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired esterification and the three primary failure modes: Hydrolysis, Racemization, and Dimerization.

Figure 1: Kinetic competition between direct substitution (Green) and the ketene pathway (Yellow/Red) induced by alpha-proton acidity.

Troubleshooting Guides (Q&A Format)

Module A: The "Phantom" Acid (Hydrolysis)

User Query: "I see a significant peak at the baseline of my TLC (or a broad peak in HPLC) that matches the carboxylic acid precursor. My solvent was anhydrous."

Technical Analysis: Even in "anhydrous" solvents, acid chlorides are moisture scavengers. The reaction with water is often faster than with bulky alcohols.

-

Mechanism: Water attacks the carbonyl carbon

Tetrahedral intermediate -

Source: The HCl byproduct generated during esterification is hygroscopic and can pull moisture from the atmosphere into the reaction vessel if not properly vented.

Corrective Protocol:

-

Reagent Check: Ensure the alcohol is dried (molecular sieves 3Å or 4Å).

-

Order of Addition: Do not add the acid chloride to the alcohol/base mixture. Instead, dissolve the acid chloride in non-polar solvent (DCM/Toluene) and add the alcohol/base mixture slowly to it. This keeps the acid chloride concentration low relative to the nucleophile.

-

Nitrogen Sweep: Use a positive pressure of dry

with a drying tube (CaCl2) on the outlet.

Module B: Loss of Optical Purity (Racemization)

User Query: "My starting material was 99% ee (R-isomer). The product ester is nearly racemic. What happened?"

Technical Analysis: This is the signature of the Ketene Pathway .

-

Causality: The

-phenoxy group makes the -

Mechanism: Elimination of HCl yields a ketene (

). The ketene is planar and achiral. When the alcohol attacks the ketene to form the ester, it can attack from either face, resulting in a racemic mixture.

Corrective Protocol:

-

Switch Base: Replace Triethylamine (

of conjugate acid -

Temperature Control: The activation energy for elimination (ketene formation) is generally higher than for substitution. Cool the reaction to -10°C or -20°C during addition.

-

Base-Free Method: If the alcohol is acid-tolerant, run the reaction without base in refluxing toluene/benzene with a nitrogen purge to remove HCl gas. This eliminates the mechanism for ketene formation entirely.

Module C: Unknown Impurities (Self-Acylation)

User Query: "I have high molecular weight impurities and the solution turned deep yellow/red."

Technical Analysis: The phenoxy ring is electron-rich. In the presence of Lewis acids (or even generated HCl acting as a catalyst), the acid chloride can attack the aromatic ring of another molecule.

-

Mechanism: Intermolecular Friedel-Crafts Acylation . The acylium ion attacks the para-position (relative to the ether) of the phenoxy ring.

-

Ketene Dimerization: If ketenes form (see Module B), they can undergo [2+2] cycloaddition to form diketene derivatives (cyclobutanones), which are often colored.

Corrective Protocol:

-

Dilution: Run the reaction at high dilution (0.1 M or lower) to minimize intermolecular collisions.

-

Scavenge HCl: Ensure the base equivalents are sufficient (1.1 - 1.2 eq) to neutralize HCl immediately, preventing it from catalyzing Friedel-Crafts reactions.

Optimized Experimental Protocols

Method A: High-Stereobias Esterification (Recommended for Chiral Substrates)

Use this method to prevent racemization via the ketene pathway.

| Parameter | Specification | Reason |

| Solvent | Dichloromethane (DCM) or Toluene | Non-polar solvents suppress charge separation (ketene formation). |

| Concentration | 0.1 M - 0.2 M | High dilution prevents self-acylation. |

| Base | Pyridine or 2,6-Lutidine (1.2 eq) | Weaker bases reduce |

| Temperature | -10°C to 0°C | Kinetic control favors substitution over elimination. |

| Catalyst | DMAP (0.05 eq) - Optional | Acyl transfer catalyst; speeds up substitution significantly. |

Step-by-Step:

-

Dissolve Alcohol (1.0 eq) and Base (1.2 eq) in anhydrous DCM under

. -

Cool the solution to -10°C.

-

Add 2-(4-Tert-butylphenoxy)butanoyl chloride (1.05 eq) dissolved in minimal DCM dropwise over 30 minutes.

-

Critical Check: Monitor internal temperature; do not allow exotherm > 5°C.

-

Stir at 0°C for 1 hour, then warm to Room Temp.

-

Quench: Add dilute HCl (1M) to remove pyridine/DMAP. Wash with

to remove unreacted acid.

Method B: Schotten-Baumann Conditions (Robust for Non-Sensitive Substrates)

Use this method for scale-up where stereochemistry is not a concern.

Step-by-Step:

-

Dissolve the Acid Chloride in an organic solvent (Ether or DCM).

-

Dissolve the Alcohol in aqueous NaOH (if soluble) or mix with aqueous base.

-

Biphasic stirring vigorously. The reaction occurs at the interface.

-

Note: This method is fast but carries a high risk of hydrolysis. Use excess acid chloride (1.2 - 1.5 eq).

References

- Mechanism of Acyl Substitution vs.

-

Ketene-Mediated Racemization

- Jia, M., et al. "Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides." ChemSusChem, 2022.

-

Source:

- Friedel-Crafts Side Reactions: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. Context: Details the acylation of activated aromatic rings (like phenoxy groups) by acid chlorides.

-

Acid Chloride Hydrolysis & Handling

- Common Organic Chemistry - Acid to Ester Protocols.

-

Source:

-

Product Specifics (2-(4-Tert-butylphenoxy)butanoyl chloride)

- PubChem Compound Summary: 4-tert-butylbenzoyl chloride (Analogous Reactivity).

-

Source:

Technical Support Center: Acylation with 2-(4-Tert-butylphenoxy)butanoyl Chloride

Welcome to the technical support guide for optimizing the acylation of aromatic substrates using 2-(4-tert-butylphenoxy)butanoyl chloride. This document provides in-depth, experience-based answers to common challenges, focusing on the critical role of temperature in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with 2-(4-tert-butylphenoxy)butanoyl chloride is giving a very low yield. What is the most likely cause related to temperature?

A: Low yield in Friedel-Crafts acylation is frequently tied to improper temperature control during two critical phases: the formation of the acylium ion complex and the electrophilic aromatic substitution itself.

-

Initial Exotherm: The reaction between the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride is highly exothermic. If the temperature is not kept low (typically 0 °C to -15 °C) during this pre-complexation and the subsequent addition of the aromatic substrate, several issues can arise.[1] The acylium ion may decompose, or side reactions can occur before the desired acylation takes place.

-

Insufficient Activation Energy: Conversely, after the initial addition, the reaction mixture may require warming to proceed at a reasonable rate. If the temperature is kept too low for too long, the reaction may stall, leading to the recovery of unreacted starting material. The optimal temperature is a delicate balance between providing enough energy to overcome the activation barrier without promoting side reactions.[2][3] For some systems, this may mean slowly warming the reaction to room temperature or even gently heating it.[4][5]

Q2: I'm observing multiple spots on my TLC, suggesting significant impurity formation. How does temperature influence the formation of byproducts?

A: Temperature is a primary driver of selectivity in Friedel-Crafts acylations. Elevated temperatures can lead to several undesirable side reactions:

-

Isomerization/Rearrangement: While acylium ions are less prone to rearrangement than carbocations in alkylations, high temperatures can promote the migration of the acyl group on the aromatic ring, leading to a mixture of constitutional isomers.[6] Lower temperatures generally favor the kinetically controlled product, which is often the desired para-isomer due to steric hindrance.[7]

-

Polyacylation: Although the acyl group is deactivating, highly activated aromatic substrates can undergo a second acylation, especially at higher temperatures.[6] Maintaining a lower temperature helps ensure mono-acylation is the overwhelmingly favored pathway.

-

Decomposition: Both the acyl chloride starting material and the Lewis acid catalyst can be thermally sensitive. Excessive heat can lead to decomposition, charring, and the formation of complex, often colored, impurities.[6][8] Some Lewis acids, like AlCl₃, can also sublime at higher temperatures, reducing their effective concentration in the reaction mixture.[8]

A patent for a similar process highlights that conducting the acylation at temperatures below 0 °C, and even as low as -75 °C, can dramatically increase the selectivity for the desired para-acylated product.[7]

Q3: What is the ideal temperature profile for a typical acylation using 2-(4-tert-butylphenoxy)butanoyl chloride and AlCl₃?

A: There is no single universal temperature, as the optimal profile depends on the reactivity of the aromatic substrate and the solvent used. However, a robust starting methodology, known as the Perrier addition procedure, involves pre-forming the acylium ion complex before adding the substrate.[4]

| Reaction Stage | Typical Temperature Range (°C) | Rationale |

| 1. Lewis Acid Slurry | 0 to 5 °C | Prepare a slurry of the Lewis acid (e.g., AlCl₃) in an anhydrous solvent (e.g., DCM, 1,2-dichloroethane). |

| 2. Acyl Chloride Addition | 0 to -10 °C | Add the 2-(4-tert-butylphenoxy)butanoyl chloride dropwise to the Lewis acid slurry. This controls the initial exotherm. |

| 3. Complex Formation | 0 to 5 °C | Stir for 15-30 minutes to allow for the complete formation of the acylium ion electrophile. |

| 4. Substrate Addition | 0 to -10 °C | Add the aromatic substrate dropwise. This is often the most exothermic step of the reaction phase. |

| 5. Reaction Progression | 0 °C to Room Temperature (or higher) | Monitor by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature. Gentle heating (e.g., 40-50 °C) may be required for deactivated substrates.[4] |

| 6. Quench | 0 °C | The reaction is carefully quenched by pouring it onto an ice/acid mixture to hydrolyze the aluminum complexes. |

Troubleshooting Guides

Problem 1: Reaction Stalls - Starting Material Persists

If TLC or GC-MS analysis shows a significant amount of unreacted aromatic starting material after several hours, temperature may be the culprit.

Caption: Troubleshooting workflow for a stalled acylation reaction.

Problem 2: Low Yield with Dark, Tarry Byproducts

The formation of a dark, insoluble tar is a classic sign of a reaction run at too high a temperature.

Caption: Troubleshooting workflow for reactions yielding tar.

Experimental Protocols

Protocol 1: General Procedure for Acylation

This protocol is a starting point and should be optimized based on the specific aromatic substrate.

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel.

-

Catalyst Slurry: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM, 2 mL per mmol of AlCl₃). Cool the slurry to 0 °C in an ice/water bath.[1]

-

Acylium Ion Formation: Dissolve 2-(4-tert-butylphenoxy)butanoyl chloride (1.0 eq) in anhydrous DCM (1 mL per mmol). Add this solution dropwise via the addition funnel to the stirred AlCl₃ slurry over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Complexation: Stir the resulting mixture at 0-5 °C for 20 minutes.

-

Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM (1 mL per mmol). Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining a temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

-

Warming (If Necessary): If the reaction is incomplete, remove the ice bath and allow it to warm to room temperature, stirring for an additional 1-4 hours while monitoring.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (1:1 v/v).[1] Stir until all solids dissolve. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanistic Insight: The Role of Temperature

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. Temperature control is paramount because it governs the rate of formation and the stability of this key intermediate.

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 8. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

Technical Support Center: Stability of 2-(4-Tert-butylphenoxy)butanoyl Chloride

Welcome to the technical support center for 2-(4-tert-butylphenoxy)butanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the stability of this compound in various solvents. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience with reactive acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My 2-(4-tert-butylphenoxy)butanoyl chloride appears to be degrading upon storage in a solvent. What is the primary cause of this instability?

A1: 2-(4-tert-butylphenoxy)butanoyl chloride, like most acyl chlorides, is highly susceptible to degradation via nucleophilic attack on the electrophilic carbonyl carbon.[1][2] The most common cause of degradation is reaction with nucleophilic impurities present in the solvent, primarily water (hydrolysis).[1][2] This reaction results in the formation of the corresponding carboxylic acid, 2-(4-tert-butylphenoxy)butanoic acid, and hydrochloric acid (HCl).[1][3][4] Even trace amounts of moisture in the solvent or exposure to atmospheric humidity can lead to significant sample degradation over time.[5]

Q2: Which type of solvent is most suitable for dissolving 2-(4-tert-butylphenoxy)butanoyl chloride for short-term storage or reaction?

A2: For short-term handling and reactions, anhydrous polar aprotic solvents are generally the best choice.[6] These solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, can dissolve the polar acyl chloride without having reactive protons that can initiate degradation.[7] It is crucial to use solvents with the lowest possible water content.

Q3: Can I use protic solvents like alcohols (e.g., ethanol, methanol) with 2-(4-tert-butylphenoxy)butanoyl chloride?

A3: Protic solvents are generally not recommended for storing or handling 2-(4-tert-butylphenoxy)butanoyl chloride as they will react with the acyl chloride in a process called solvolysis.[8][9][10] For instance, alcohols will react to form the corresponding ester.[1] This reaction is often rapid and will consume your starting material. These solvents should only be used if the desired outcome is the formation of the corresponding ester or carboxylic acid.

Q4: How does temperature affect the stability of 2-(4-tert-butylphenoxy)butanoyl chloride in solution?

A4: The rate of degradation of 2-(4-tert-butylphenoxy)butanoyl chloride increases with temperature. Elevated temperatures provide the necessary activation energy for reactions with nucleophiles, including trace impurities in the solvent.[11] Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 0-4 °C or frozen if the solvent's freezing point allows) to minimize degradation. However, be mindful of potential precipitation of the compound at lower temperatures.

Q5: I suspect my 2-(4-tert-butylphenoxy)butanoyl chloride has degraded. How can I confirm this?

A5: Degradation can be monitored using several analytical techniques. A common method is thin-layer chromatography (TLC), where the formation of the more polar carboxylic acid byproduct will be visible as a new spot with a lower Rf value.[12] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the acyl chloride and its degradation products.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the appearance of new peaks corresponding to the degradation products.

Troubleshooting Guide

Problem 1: Rapid decomposition of 2-(4-tert-butylphenoxy)butanoyl chloride in an aprotic solvent (e.g., DCM, THF).

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Solvent contains trace amounts of water. | Use a freshly opened bottle of anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from a drying agent, passing through a column of activated alumina). | Acyl chlorides are highly reactive towards water, leading to hydrolysis.[1][2] Even solvents labeled "anhydrous" can absorb atmospheric moisture over time. |

| Contaminated glassware. | Flame-dry all glassware under vacuum or in an oven at >100°C immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon). | Moisture adsorbed on the surface of glassware can be a significant source of water contamination, initiating hydrolysis.[12] |

| Exposure to atmospheric moisture during handling. | Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[15] | The humidity in the ambient air is sufficient to cause rapid degradation of the acyl chloride.[2][5] |

Problem 2: Inconsistent reaction yields when using 2-(4-tert-butylphenoxy)butanoyl chloride.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Degradation of the acyl chloride stock solution. | Prepare fresh solutions of 2-(4-tert-butylphenoxy)butanoyl chloride immediately before use. If a stock solution must be stored, store it under an inert atmosphere at low temperature. | The concentration of the active acyl chloride will decrease over time due to degradation, leading to lower than expected yields in subsequent reactions. |

| Side reactions with the solvent. | Choose a solvent that is inert to the reaction conditions. For example, if your reaction involves a strong nucleophile, ensure the solvent does not also react. | While aprotic, some solvents can participate in side reactions under certain conditions. |

| Reaction with basic impurities in the solvent or on glassware. | Use high-purity solvents and ensure glassware is thoroughly cleaned and rinsed to remove any basic residues. | Basic impurities can catalyze the degradation of the acyl chloride or compete with the desired nucleophile. |

Problem 3: Formation of unexpected byproducts in a reaction involving 2-(4-tert-butylphenoxy)butanoyl chloride.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Reaction with the solvent. | Review the compatibility of your solvent with acyl chlorides under your specific reaction conditions. Consider using a less reactive solvent. | For example, in the presence of a Lewis acid catalyst, some solvents like THF can be opened to form a reactive species that can be acylated. |

| Thermal decomposition. | If the reaction is heated, consider if the temperature is causing the acyl chloride to decompose. Some acyl chlorides can eliminate HCl at elevated temperatures.[16] | While generally stable at moderate temperatures, prolonged heating can lead to decomposition pathways other than solvolysis. |

| Steric hindrance from the 4-tert-butylphenoxy group. | The bulky 4-tert-butylphenoxy group may sterically hinder the approach of the desired nucleophile, allowing smaller, more reactive nucleophilic impurities (like water) to react preferentially. | Consider using a less sterically hindered nucleophile or optimizing reaction conditions (e.g., longer reaction time, higher temperature if the compound is stable) to favor the desired reaction. |

Solvent Stability Comparison

The stability of 2-(4-tert-butylphenoxy)butanoyl chloride is highly dependent on the choice of solvent. The following table provides a general guide to its expected stability in different solvent classes.

| Solvent Class | Examples | Relative Polarity | Expected Stability | Primary Degradation Pathway |

| Polar Protic | Water, Methanol, Ethanol | High | Very Poor | Solvolysis (Hydrolysis/Alcoholysis)[6][10] |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Good (if anhydrous) | Reaction with trace water[7] |

| "Borderline" Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | Medium | Good (if anhydrous) | Reaction with trace water |

| Nonpolar | Hexane, Toluene | Low | Good (if anhydrous) | Reaction with trace water |

Data on relative polarity is compiled from various sources.[17][18]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of 2-(4-tert-butylphenoxy)butanoyl chloride

-

Glassware Preparation: Flame-dry a volumetric flask and a gas-tight syringe under vacuum and allow them to cool to room temperature under a stream of dry nitrogen or argon.

-

Solvent Preparation: Use a freshly opened bottle of anhydrous solvent (e.g., dichloromethane).

-

Weighing: If the acyl chloride is a solid, weigh the required amount in a dry, inert atmosphere (glove box). If it is a liquid, calculate the required volume.

-

Dissolution: Under a positive pressure of inert gas, add the anhydrous solvent to the volumetric flask. Then, add the 2-(4-tert-butylphenoxy)butanoyl chloride to the flask using the gas-tight syringe.

-

Mixing: Cap the flask and mix gently until the compound is fully dissolved.

-

Storage: Use the solution immediately. If short-term storage is necessary, seal the flask with a septum, purge the headspace with inert gas, and store at low temperature (0-4 °C).

Protocol 2: Monitoring Stability by HPLC

-

Sample Preparation: Prepare a solution of 2-(4-tert-butylphenoxy)butanoyl chloride in the solvent of interest following Protocol 1.

-

Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial concentration of the acyl chloride.

-

Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C).

-